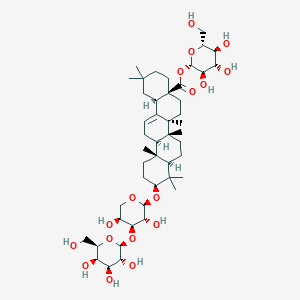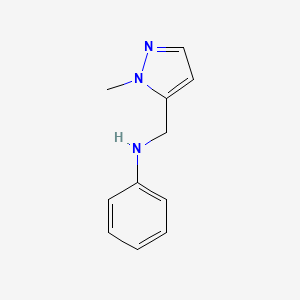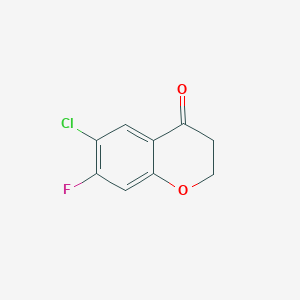
Trans-3-(Boc-amino)cyclobutylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3-(Boc-amino)cyclobutylpropanoic acid is a derivative of cyclobutylpropanoic acid with a tert-butoxycarbonyl (Boc) protected amino group. This compound falls within the category of beta-amino acids, which are characterized by having an amino group at the beta position relative to the carboxylic acid group. Beta-amino acids are of significant interest in medicinal chemistry and drug design due to their resistance to proteolytic enzymes and their ability to mimic the secondary structure of peptides .
Synthesis Analysis
The synthesis of trans-cyclopropyl beta-amino acid derivatives, which are structurally related to trans-3-(Boc-amino)cyclobutylpropanoic acid, can be achieved using a chiral (Salen)Ru(II) cyclopropanation catalyst. This method allows for the introduction of the cyclopropyl group with high enantioselectivity. The synthesis proceeds in five steps and demonstrates high overall yields. The process is versatile, allowing for the preparation of various carbamate-protected beta-amino acid derivatives, including those with Boc protection groups .
Molecular Structure Analysis
The molecular structure of beta-amino acid derivatives, including those similar to trans-3-(Boc-amino)cyclobutylpropanoic acid, can be elucidated using techniques such as X-ray diffraction analysis. This method can confirm the absolute configuration of the asymmetric carbons present in the compound. Additionally, the induced circular dichroism of a flexible biphenyl probe in terminally protected dipeptide derivatives can be used to assign the absolute configuration of the asymmetric centers .
Chemical Reactions Analysis
The chemical reactions involving trans-3-(Boc-amino)cyclobutylpropanoic acid derivatives can be complex, as they may involve multiple steps and the formation of diastereomeric intermediates. The resolution of racemic mixtures and the assignment of absolute configuration are critical steps in the synthesis of enantiomerically pure compounds. These steps are often achieved through esterification, crystallization, chromatography, and saponification processes. The ability to synthesize peptides up to the hexamer level using these enantiomerically pure beta-amino acids demonstrates the potential for constructing peptides with diverse three-dimensional structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-3-(Boc-amino)cyclobutylpropanoic acid derivatives are influenced by the presence of the cyclobutyl group and the Boc-protected amino group. The cyclobutyl group imparts rigidity to the molecule, which can affect its conformational preferences and interactions with biological targets. The Boc group provides protection for the amino group during synthesis, which can be removed under acidic conditions when the protected amino acid is to be incorporated into peptides. The synthesis of 3-cyclobutylpropanoic acid, a related compound, has been optimized for industrial production, indicating the potential for large-scale synthesis of such compounds .
Safety and Hazards
Propiedades
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-8(7-9)4-5-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCJYYRLCOZQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2225126-83-8 |
Source


|
| Record name | 3-[(1s,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate](/img/structure/B3020729.png)
![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide](/img/structure/B3020730.png)
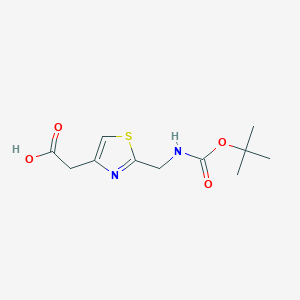
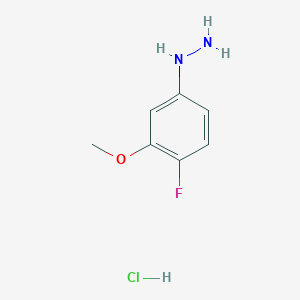
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3020735.png)
